An In-Depth Technical Guide to the Synthesis of 2-(9H-Carbazolyl)ethylboronic acid pinacol ester
An In-Depth Technical Guide to the Synthesis of 2-(9H-Carbazolyl)ethylboronic acid pinacol ester
Abstract: This guide provides a comprehensive technical overview for the synthesis of 2-(9H-Carbazolyl)ethylboronic acid pinacol ester (CAS 608534-41-4), a valuable bifunctional building block in modern organic synthesis. This molecule uniquely combines the desirable photophysical and electronic properties of the carbazole moiety with the synthetic versatility of an alkylboronic acid pinacol ester. The primary focus of this document is a detailed exposition of the most efficient and selective synthetic methodology: the catalytic hydroboration of N-vinylcarbazole. We will explore the mechanistic rationale behind this choice, provide a field-proven experimental protocol, and discuss key aspects of process control and characterization, tailored for researchers in materials science and drug development.
Introduction: A Molecule of Strategic Importance
In the landscape of advanced organic materials and pharmaceutical development, molecules that serve as versatile platforms for further elaboration are of paramount importance. 2-(9H-Carbazolyl)ethylboronic acid pinacol ester represents a convergence of two critical chemical functionalities.
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The Carbazole Core: Carbazole and its derivatives are renowned for their applications in organic electronics, serving as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) and as components in organic photovoltaics[1]. Their rigid, planar structure and rich electron density are key to their electronic properties.
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The Alkylboronic Ester Handle: Boronic acids and their pinacol esters are indispensable intermediates in organic chemistry, most notably as partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction[2]. This reaction provides a powerful and tolerant method for the formation of carbon-carbon bonds. The pinacol ester form offers enhanced stability, allowing for easier handling and purification compared to the free boronic acid[3].
The target molecule, by possessing an alkylboronic ester on an ethyl linker attached to the carbazole nitrogen, allows for the strategic introduction of the carbazole unit into complex architectures without directly modifying the aromatic core, preserving its intrinsic electronic character.
Recommended Synthetic Pathway: Catalytic Hydroboration
The most direct and selective route to synthesize 2-(9H-Carbazolyl)ethylboronic acid pinacol ester is the anti-Markovnikov hydroboration of commercially available N-vinylcarbazole.
The Principle of Hydroboration
Hydroboration involves the addition of a hydrogen-boron bond across a carbon-carbon double bond. For terminal alkenes like N-vinylcarbazole, two constitutional isomers could potentially form. The desired product, with the boron atom attached to the terminal carbon, is the result of an anti-Markovnikov addition . While classical hydroboration using borane (BH3) inherently follows this selectivity, modern transition-metal-catalyzed methods offer superior functional group tolerance, milder conditions, and exceptional control over regioselectivity[4][5].
Causality of Catalyst Selection: The Iridium/dppe System
For the hydroboration of vinylarenes, Iridium(I) catalysts have demonstrated exceptional performance, providing the terminal (linear) alkylboronate with selectivities often exceeding 99%[6][7]. This high selectivity is crucial for ensuring product purity and simplifying downstream purification.
The recommended catalyst system is generated in situ from chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]2, and the bidentate phosphine ligand 1,2-bis(diphenylphosphino)ethane (dppe). The dppe ligand coordinates to the iridium center, creating a specific steric and electronic environment that strongly directs the catalytic cycle towards the desired anti-Markovnikov product[7][8]. This system is favored over other metals, such as rhodium, which can sometimes yield mixtures of linear and branched isomers[9].
Detailed Experimental Protocol
This protocol is adapted from the highly reliable iridium-catalyzed hydroboration methodology for vinylarenes developed by Yamamoto, Miyaura, and colleagues[6][7].
Materials and Reagents
| Reagent | MW ( g/mol ) | Molar Eq. | Amount (Example Scale) | Notes |
| N-Vinylcarbazole | 193.24 | 1.0 | 1.00 g (5.18 mmol) | Starting material. Ensure it is dry. |
| [Ir(cod)Cl]₂ | 671.70 | 0.0075 | 26.1 mg (0.039 mmol) | Iridium catalyst precursor. |
| dppe | 398.44 | 0.0165 | 34.0 mg (0.085 mmol) | Ligand. |
| Pinacolborane (HBpin) | 127.98 | 1.1 | 0.83 mL (5.70 mmol) | Boron source. Handle under inert gas. |
| Anhydrous Dioxane | - | - | 20 mL | Reaction solvent. Must be anhydrous. |
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of the target compound.
Step-by-Step Synthesis Procedure
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Catalyst Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add [Ir(cod)Cl]₂ (26.1 mg, 0.039 mmol, 0.75 mol%) and dppe (34.0 mg, 0.085 mmol, 1.65 mol%).
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Inerting: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
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Solvent Addition: Add anhydrous dioxane (10 mL) via syringe and stir the resulting solution at room temperature for 20 minutes. The solution should become homogeneous.
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Substrate Addition: In a separate flask, dissolve N-vinylcarbazole (1.00 g, 5.18 mmol) in anhydrous dioxane (10 mL). Add this solution to the catalyst mixture via cannula or syringe.
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Reagent Addition: Add pinacolborane (0.83 mL, 5.70 mmol) dropwise to the stirring reaction mixture at room temperature over 5 minutes.
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Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting N-vinylcarbazole spot has been consumed.
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Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
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Extraction: Redissolve the crude residue in ethyl acetate (50 mL). Wash the organic layer with brine (2 x 20 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an oil or solid.
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Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 98:2 to 90:10). Combine the product-containing fractions and remove the solvent to afford 2-(9H-Carbazolyl)ethylboronic acid pinacol ester as a white solid.
Expected Product Characteristics
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Appearance: White powder[10].
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Melting Point: 108.0-114.0 °C[10].
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Assay (GC): ≥97.5%[10].
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Molecular Formula: C₂₀H₂₄BNO₂[10].
Mechanistic Rationale of Iridium-Catalyzed Hydroboration
The high selectivity of the iridium/dppe system is rooted in a well-defined catalytic cycle. The generally accepted mechanism proceeds through an Iridium(I)/Iridium(III) cycle.
Caption: Simplified catalytic cycle for Iridium-catalyzed hydroboration.
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Oxidative Addition: The active Ir(I) catalyst undergoes oxidative addition with pinacolborane (H-Bpin) to form a six-coordinate Ir(III) intermediate containing both hydride (Ir-H) and boryl (Ir-Bpin) ligands.
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Alkene Coordination: The N-vinylcarbazole substrate coordinates to the iridium center.
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Migratory Insertion: The coordinated alkene inserts into the Ir-H bond. This step dictates the regioselectivity. For steric and electronic reasons, the insertion occurs to place the iridium at the terminal carbon and the hydrogen at the internal carbon, forming the linear alkyl-iridium intermediate. This is the key anti-Markovnikov step[8].
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Reductive Elimination: The final product, 2-(9H-Carbazolyl)ethylboronic acid pinacol ester, is formed via reductive elimination from the alkyl and boryl ligands, regenerating the active Ir(I) catalyst to continue the cycle.
Troubleshooting and Process Control
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Low Yield: The most common cause is the presence of moisture or oxygen. Ensure all glassware is oven-dried, the solvent is anhydrous, and the reaction is maintained under a positive pressure of inert gas.
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Side Products: If branched isomers are observed, it may indicate incomplete catalyst formation or the presence of impurities. Ensure the catalyst pre-formation step (stirring Ir precursor and ligand) is allowed sufficient time.
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Purification Issues: Boronic esters can sometimes be sensitive to silica gel. To mitigate potential decomposition, the silica gel can be pre-treated with a solvent mixture containing a small amount of triethylamine (e.g., 1%) or by performing the chromatography quickly.
Conclusion
The synthesis of 2-(9H-Carbazolyl)ethylboronic acid pinacol ester is most effectively achieved via the iridium-catalyzed hydroboration of N-vinylcarbazole. This method stands out for its operational simplicity, mild reaction conditions (room temperature), and, most critically, its exceptional regioselectivity for the desired anti-Markovnikov product. The detailed protocol and mechanistic insights provided in this guide offer a robust and reliable framework for researchers to produce this valuable synthetic intermediate for applications in materials science, medicinal chemistry, and beyond.
References
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Yang, Y., et al. (2016). Copper-Catalyzed Regioselective ortho C–H Cyanation of Vinylarenes. Angewandte Chemie International Edition, 55(15), 4759-4762. Available at: [Link]
-
Yamamoto, Y., Fujikawa, R., Umemoto, T., & Miyaura, N. (2004). Iridium-catalyzed hydroboration of alkenes with pinacolborane. Tetrahedron, 60(46), 10695-10700. Available at: [Link]
-
Request PDF. (2004). Iridium-catalyzed hydroboration of alkenes with pinacolborane. ResearchGate. Available at: [Link]
-
Ishiyama, T., Matsuda, N., Miyaura, N., & Suzuki, A. (1993). Rhodium- or Iridium-Catalyzed trans-Hydroboration of Terminal Alkynes, Giving (Z)-1-Alkenylboron Compounds. Journal of the American Chemical Society, 115(23), 11018-11019. Available at: [Link]
-
Wang, C., et al. (2019). Copper-catalyzed alkylarylation of vinylarenes with cycloalkylsilyl peroxides and boronic acids. Chemical Communications, 55(3), 373-376. Available at: [Link]
-
Feng, Y., et al. (2020). Copper-Catalyzed Carbonylative Synthesis of β-Boryl Amides via Boroamidation of Alkenes. CCS Chemistry. Available at: [Link]
-
PDF. (n.d.). Copper-Catalyzed Defluorinative Arylboration of Vinylarenes with Polyfluoroarenes. ResearchGate. Available at: [Link]
-
Semantic Scholar. (2016). Copper-catalyzed regioselective ortho C-H cyanation of vinylarenes. Available at: [Link]
-
Beletskaya, I., & Pelter, A. (1997). The transition metal-catalysed hydroboration reaction. Chemical Society Reviews, 26, 31-40. Available at: [Link]
-
Semantic Scholar. (2004). Iridium-catalyzed hydroboration of alkenes with pinacolborane. Available at: [Link]
-
ResearchGate. (n.d.). 9-Ethyl-1,4-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). Available at: [Link]
-
PDF. (n.d.). 9-[(Z)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-9H-carbazole. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vinylboronic acid or boronate synthesis. Available at: [Link]
-
PMC. (n.d.). Palladium-catalyzed hydroboration reaction of unactivated alkynes with bis (pinacolato) diboron in water. Available at: [Link]
-
QSpace. (n.d.). Transition Metal Catalyzed Hydroborations with Pinacolborane: New Applications and Mechanistic Investigations. Available at: [Link]
-
QSpace. (n.d.). Transition Metal Catalyzed Hydroborations with Pinacolborane: New Applications and Mechanistic Investigations Yonek Bryan Hleba. Available at: [Link]
-
RSC Publishing. (n.d.). FeCl2-catalyzed hydroboration of aryl alkenes with bis(pinacolato)diboron. Available at: [Link]
-
Wikipedia. (n.d.). Hydroboration–oxidation reaction. Available at: [Link]
-
PubMed. (2008). 9-Ethyl-1,4-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole and 6-bromo-9-ethyl-1,4-dimethyl-9H-carbazole. Available at: [Link]
-
YouTube. (2018). Hydroboration-Oxidation. Available at: [Link]
-
Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. Available at: [Link]
-
PubChem. (n.d.). 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole. Available at: [Link]
-
YouTube. (2018). Hydroboration Oxidation Reaction Mechanism. Available at: [Link]
-
Henry Rzepa's Blog. (2012). The hydroboration-oxidation mechanism: An updated look. Available at: [Link]
-
Boron Molecular. (n.d.). Buy 9H-Carbazole-2-boronic acid pinacol ester. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 9-Ethyl-1,4-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole and 6-bromo-9-ethyl-1,4-dimethyl-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 82954-89-0: Ethylboronic acid pinacol ester [cymitquimica.com]
- 4. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Iridium-catalyzed hydroboration of alkenes with pinacolborane [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [qspace.library.queensu.ca]
- 9. DSpace [qspace.library.queensu.ca]
- 10. Ester pinacol dʼacide-2(9-carbazolyl)éthylboronique, 98 %, Thermo Scientific Chemicals 250 mg [thermofisher.com]
